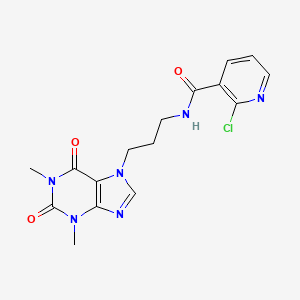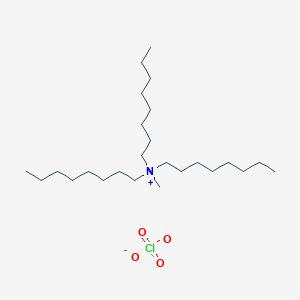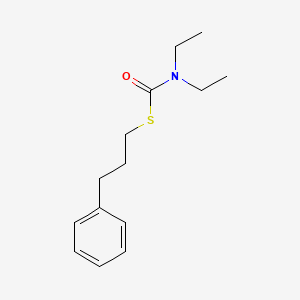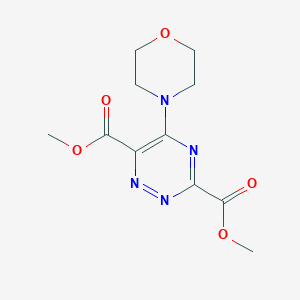![molecular formula C5H5ClN2O2 B14478412 2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride CAS No. 70792-62-0](/img/structure/B14478412.png)
2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride is a chemical compound with a unique structure that includes an amino group, an oxo group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride typically involves the reaction of an appropriate amino compound with a chlorinating agent. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent, which reacts with the amino compound to form the desired product . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the risk of contamination and side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl bromide
- 2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl iodide
- 2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl fluoride
Uniqueness
Compared to similar compounds, 2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride is unique due to its specific reactivity and stability. The chloride group provides distinct chemical properties that can be leveraged in various synthetic and industrial applications.
Properties
CAS No. |
70792-62-0 |
|---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-amino-2-oxo-N-prop-2-ynoxyethanimidoyl chloride |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3-10-8-4(6)5(7)9/h1H,3H2,(H2,7,9) |
InChI Key |
OLDPSWIBOWRWBR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCON=C(C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)




![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)

![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)



